molecular formula C10H11ClO3 B068993 Methyl 3-chloro-4-ethoxybenzoate CAS No. 192512-43-9

Methyl 3-chloro-4-ethoxybenzoate

Cat. No. B068993
Key on ui cas rn: 192512-43-9
M. Wt: 214.64 g/mol
InChI Key: QIVCZXIJTAKZMU-UHFFFAOYSA-N
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Patent
US08324254B2

Procedure details

Methyl-4-hydroxy-3-chlorobenzoate (10 g, 53.6 mmol) and potassium carbonate (14.8 g, 107.2 mmol) were suspended in DMF (110 ml) and then ethyl iodide (8.56 ml, 107.2 mmol) was added. The reaction mixture was heated to 70° C. overnight. The reaction mixture was filtered and the residue washed with ether. The organic solutions were evaporated in vacuo and then dissolved in EtOAc and washed with aq. NaOH and water, dried and evaporated to dryness in vacuo to afford the title compound (11.24 g) as a yellow oil. MS (ES): C10H1135ClO3 requires 214; found (MH+) 215.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
8.56 mL
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([Cl:11])[CH:5]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:19](I)[CH3:20]>CN(C=O)C>[Cl:11][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[O:10][CH2:19][CH3:20])[C:3]([O:2][CH3:1])=[O:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)O)Cl)=O
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
8.56 mL
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
110 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the residue washed with ether
CUSTOM
Type
CUSTOM
Details
The organic solutions were evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
WASH
Type
WASH
Details
washed with aq. NaOH and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)OC)C=CC1OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.24 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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